![molecular formula C13H27ClN2O2 B571789 (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride CAS No. 1217442-47-1](/img/structure/B571789.png)
(S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine derivatives are frequently found in biologically active compounds . They are involved in the metabolism of novel antidepressants. One such antidepressant, Lu AA21004, is metabolized in the human liver to various compounds.
Synthesis Analysis
The preparation of similar compounds often involves multi-step reactions . For example, the synthesis of Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate involves several steps, including the use of N-ethyl-N,N-diisopropylamine / N,N-dimethyl acetamide at 20 °C, and methanesulfonato (2-dicyclohexylphosphino-2’,6’- di-isopropoxy-1,1‘-biphenyl)(2’-amino-1,1‘-biphenyl-2-yl)palladium(II) with Cs2CO3 in 1,4-dioxane at 110 °C in an inert atmosphere .Molecular Structure Analysis
The molecular structure of similar compounds often involves a piperazine nucleus, which is found in many marketed drugs . The structure of these compounds can be complex, with various functional groups attached to the piperazine ring .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of chemical reactions. For example, quinolinyl-pyrazoles can be synthesized through various methods . The reactions often involve heterogeneous catalysis by metal ions supported on commercial polymeric resins .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate has a molecular weight of 259.30, and it has a high GI absorption .Scientific Research Applications
- The piperazine ring can be optimized to enhance binding affinity and selectivity against specific kinases, making it a valuable scaffold for drug development .
- Receptor modulators can influence cellular responses, making them essential for various therapeutic applications .
- This reaction allows for the selective coupling of aryl or heteroaryl halides with amines, facilitating the creation of diverse piperazine-containing compounds .
- These reactions enable the substitution of functional groups on aromatic rings, leading to the synthesis of novel compounds with potential therapeutic applications .
- By combining an amine with a carbonyl compound (such as a ketone or aldehyde), researchers can efficiently generate piperazine derivatives .
Kinase Inhibitors
Receptor Modulators
Buchwald–Hartwig Amination
Aromatic Nucleophilic Substitution
Reductive Amination
Finkelstein Alkylation and Amide Bond Formation
Mechanism of Action
Target of Action
The primary targets of piperazine-based compounds are often voltage-gated sodium channels (NaV channels) . These channels are large transmembrane proteins capable of selective sodium ion transmission, and they are responsible for the generation of action potentials .
Mode of Action
Piperazine-based compounds, such as (S)-tert-Butyl 2-((S)-sec-butyl)piperazine-1-carboxylate hydrochloride, interact with their targets by modulating the activity of voltage-gated sodium ion channels . This modulation can decrease the average maximum amplitude of inward sodium currents, affecting the generation and propagation of action potentials .
Biochemical Pathways
The affected pathways primarily involve the transmission of electrical impulses through nerve, muscle, and endocrine cell systems . By modulating the activity of NaV channels, piperazine-based compounds can influence these pathways and their downstream effects.
Pharmacokinetics
The pharmacokinetic properties of piperazine-based compounds are influenced by their structural and conformational characteristics . The piperazine moiety is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of NaV channels. By influencing these channels, the compound can affect the generation and propagation of action potentials, potentially impacting various physiological processes .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-6-10(2)11-9-14-7-8-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H/t10-,11+;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRYWOUDJCIOGU-VZXYPILPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725485 |
Source
|
Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217442-47-1 |
Source
|
Record name | tert-butyl (2S)-2-[(2S)-butan-2-yl]piperazine-1-carboxylate;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.